N-tert-butyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide
Description
N-tert-butyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide (CAS: 633279-04-6) is a pyridine-based sulfanyl acetamide derivative with the molecular formula C₁₄H₁₉N₃OS and a molecular weight of 277.38 g/mol . The compound features a 3-cyano-4,6-dimethylpyridine core linked via a sulfanyl group to an acetamide moiety substituted with a bulky tert-butyl group.
Properties
IUPAC Name |
N-tert-butyl-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-9-6-10(2)16-13(11(9)7-15)19-8-12(18)17-14(3,4)5/h6H,8H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNVTDFRSYWPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide typically involves the reaction of tert-butylamine with 3-cyano-4,6-dimethylpyridine-2-thiol in the presence of a suitable coupling agent. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
For industrial production, the synthesis process is scaled up using larger reactors and optimized reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the substituent used.
Scientific Research Applications
N-tert-butyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The target compound shares a common pyridine-sulfanyl-acetamide backbone with several analogues, differing primarily in substituents on the pyridine ring and the acetamide nitrogen. Key examples include:
Table 1: Structural Comparison of Selected Analogues
Key Observations:
- Pyridine Substituents: The 4,6-dimethyl and 3-cyano groups are conserved in the target and some analogues (e.g., ), while others feature bulkier substituents like distyryl (aromatic vinyl groups), which correlate with higher insecticidal activity in cowpea aphids .
Insecticidal Activity
- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () demonstrated higher insecticidal activity against cowpea aphids (Aphis craccivora) than the commercial insecticide acetamiprid. This activity is attributed to the distyryl groups, which may enhance target binding or penetration .
- However, its tert-butyl group could improve environmental persistence .
Anti-Inflammatory Potential
Physicochemical Properties
- Crystal Packing: Analogues like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () exhibit intramolecular N–H⋯N hydrogen bonds and layered crystal structures, which influence solubility and stability. The tert-butyl group in the target compound may disrupt such packing, increasing amorphous character .
- Lipophilicity : The tert-butyl substituent (logP ~3.5, estimated) likely enhances membrane permeability compared to polar aryl groups (e.g., 4-chlorophenyl) .
Biological Activity
N-tert-butyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its effects on various biological targets, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₂₁N₅O₂S, with a molecular weight of approximately 407.5 g/mol. The compound features a tert-butyl group, a cyano group, and a pyridine moiety linked through a sulfanyl group to an acetamide. This structural complexity allows for diverse chemical reactivity and potential biological applications.
Anti-inflammatory Activity
Research indicates that this compound can inhibit the activity of enzymes involved in inflammatory pathways, particularly 5-lipoxygenase. This suggests its potential application in anti-inflammatory therapies. The inhibition of this enzyme is critical as it plays a role in the synthesis of leukotrienes, which are mediators of inflammation.
Anticancer Potential
The compound has also been explored for its anticancer properties. In vitro studies have shown that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines. While specific data on this compound's anticancer efficacy are scarce, the structural analogs indicate potential for further development in cancer therapeutics .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common method includes the reaction of tert-butylamine with 3-cyano-4,6-dimethylpyridine-2-thiol in the presence of suitable coupling agents under mild conditions to ensure high yield and purity .
Synthetic Route Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Tert-butylamine + 3-cyano-4,6-dimethylpyridine-2-thiol | Mild temperature |
| 2 | Coupling agent | Optimized for yield |
Case Studies and Research Findings
A study conducted on structurally similar compounds highlighted their biological activities against gram-positive bacteria and mycobacteria. The findings indicated that certain derivatives had submicromolar activity against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting that this compound might share similar antimicrobial efficacy .
Additionally, another research effort focused on the cytotoxicity of related compounds against human cancer cell lines demonstrated promising results. Compounds with similar functional groups showed significant selectivity toward malignant cells compared to non-malignant cells, indicating that modifications on the pyridine ring could enhance anticancer activity .
Q & A
Q. What are the established synthetic routes for N-tert-butyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, including:
- Cyanoacetylation : Reacting amines with cyano-containing precursors to form the pyridine core .
- Thioether formation : Coupling the pyridine derivative with tert-butyl-substituted acetamide via nucleophilic substitution .
- Purification : Column chromatography or recrystallization to isolate the final product. Optimization strategies :
- Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
- Solvent selection (e.g., DMF for polar intermediates) enhances solubility and reaction efficiency .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., tert-butyl at δ ~1.3 ppm, pyridine protons at δ ~7-8 ppm) .
- IR spectroscopy : Detects functional groups (e.g., C≡N stretch ~2200 cm, S–C bond ~650 cm) .
- X-ray crystallography : Resolves 3D structure and confirms bond angles/distances using software like SHELXL .
Advanced Research Questions
Q. How can derivatives of this compound be designed to improve target selectivity in enzyme inhibition studies?
- Functional group modifications :
- Introduce electron-withdrawing groups (e.g., nitro) to enhance binding to catalytic sites .
- Replace the tert-butyl group with bulkier substituents to exploit steric effects .
- Methodology :
- Molecular docking : Predict interactions with target enzymes (e.g., cytochrome P450) .
- SAR studies : Compare bioactivity of derivatives using assays like LOX inhibition or BChE activity .
Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy of this compound?
- Pharmacokinetic profiling :
- Assess metabolic stability using liver microsomes to identify degradation pathways .
- Measure solubility (logP) and bioavailability via HPLC or mass spectrometry .
- Formulation adjustments :
- Use liposomal encapsulation to improve tissue penetration .
- Conduct dose-response studies in animal models to refine therapeutic windows .
Q. How does the tert-butyl group influence the compound’s thermal stability and crystallinity compared to other alkyl chains?
- Thermal analysis :
- DSC/TGA : The tert-butyl group increases melting point (mp ~150–160°C) and reduces hygroscopicity due to steric hindrance .
- Crystallographic data :
- The bulky tert-butyl group disrupts crystal packing, leading to lower melting entropy compared to linear alkyl chains (e.g., methyl) .
Comparative and Mechanistic Questions
Q. What distinguishes the reactivity of the sulfanyl-acetamide moiety in this compound from similar thioether-containing analogs?
- Nucleophilic substitution : The sulfanyl group undergoes oxidation to sulfoxides/sulfones under controlled conditions (e.g., HO/acetic acid) .
- Electrophilic reactions : Reacts with halogens (e.g., Br) at the pyridine ring’s electron-deficient positions .
Q. How do computational methods like DFT or QSAR contribute to understanding this compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
